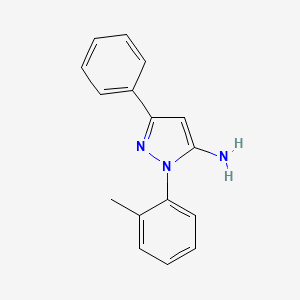

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine

Descripción general

Descripción

1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a phenyl group and a 2-methylphenyl group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 2-methylphenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or copper may be employed to improve reaction efficiency and selectivity.

Análisis De Reacciones Químicas

Halogenation Reactions

This compound undergoes direct C-H halogenation at the pyrazole ring's 4-position under mild conditions. Key findings from analogous pyrazol-5-amine systems include:

Key Observations :

-

Solvent choice critically affects yields: DMSO outperforms CH₃CN (95% vs. 70% for bromination) .

-

Substituents on the phenyl rings (e.g., methyl, chloro) show minimal impact on reactivity .

-

Mechanistic studies rule out radical pathways (no inhibition by TEMPO/BHT) .

Acylation Reactions

Regioselective C-acylation occurs at the pyrazole’s 4-position under Friedel-Crafts conditions:

Notable Features :

-

Competing O-acylation is suppressed using aprotic solvents .

-

Steric effects from the 2-methylphenyl group direct acylation to the less hindered 4-position .

Amidation and Coupling Reactions

The primary amine group participates in condensation and cross-coupling processes:

Amide Formation

Oxidation Reactions

Controlled oxidation modifies the pyrazole ring’s electronic properties:

Critical Insight :

Biological Derivatization

The compound serves as a precursor for pharmacologically active derivatives:

Mechanistic Considerations

-

Halogenation : Likely proceeds via electrophilic aromatic substitution (EAS), facilitated by the electron-rich pyrazole ring .

-

Amidation : TiCl₄ activates carboxylic acids via mixed anhydride intermediates, while DMAP acts as a nucleophilic catalyst .

-

Oxidation : Mn(VII)-mediated pathways cleave the C–N bond, forming ketones .

This reactivity profile positions 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine as a versatile scaffold for medicinal and materials chemistry applications.

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives, including 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine. These compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from pyrazole frameworks have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. The presence of specific functional groups enhances their activity and selectivity .

Analgesic Effects

In addition to anti-inflammatory properties, some pyrazole derivatives have been recognized for their analgesic effects. Compounds similar to this compound have been tested for pain relief in various models, demonstrating efficacy comparable to traditional analgesics but with fewer side effects .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing novel pyrazole derivatives through multi-component reactions revealed that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against cancer cells. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and biological activities .

Case Study 2: Anti-inflammatory Screening

Another investigation assessed the anti-inflammatory potential of various pyrazole derivatives, including those related to this compound. The results indicated that these compounds effectively reduced inflammation in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparación Con Compuestos Similares

1-Phenyl-3-(2-methylphenyl)-1H-pyrazol-5-amine: Similar structure but different substitution pattern.

1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: Contains a chlorine atom instead of a methyl group.

1-(2-Methylphenyl)-3-(4-nitrophenyl)-1H-pyrazol-5-amine: Contains a nitro group on the phenyl ring.

Uniqueness: 1-(2-Methylphenyl)-3-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and 2-methylphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies indicate that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation markers such as TNF-α and IL-6 in vitro and in vivo, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest : Research has shown that this compound can induce cell cycle arrest at the G2/M phase in cancer cells, which is critical for preventing tumor growth .

- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in inflammation and cancer progression. For instance, it has been reported to interfere with p38 MAPK signaling, which plays a significant role in inflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the anticancer properties of this compound found that it significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value indicating potent activity. The compound was shown to induce apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study: Anti-inflammatory Effects

In a model of LPS-induced inflammation, treatment with this compound resulted in a substantial decrease in pro-inflammatory cytokines. This suggests that the compound could be a candidate for developing new anti-inflammatory therapies .

Propiedades

IUPAC Name |

2-(2-methylphenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-7-5-6-10-15(12)19-16(17)11-14(18-19)13-8-3-2-4-9-13/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFBWMHWCNBAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.